molecular formula C5H11ClN2O B3021732 5-Aminopiperidin-2-one hydrochloride CAS No. 1235440-18-2

5-Aminopiperidin-2-one hydrochloride

Cat. No. B3021732
CAS RN: 1235440-18-2
M. Wt: 150.61
InChI Key: KFJLLOJCPFYWRV-UHFFFAOYSA-N
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Description

5-Aminopiperidin-2-one hydrochloride is a chemical compound with the linear formula C5H11ClN2O . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H11ClN2O . The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 150.61 . The compound should be stored at 0-8°C .

Scientific Research Applications

5-Aminopiperidin-2-one hydrochloride is used in a variety of scientific research applications. It is commonly used as a synthetic reagent in the synthesis of other compounds, such as amides, esters, and amines. It is also used as a catalyst in the synthesis of heterocyclic compounds. Additionally, this compound is used as a biological tool in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-Aminopiperidin-2-one hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it is not water soluble and therefore cannot be used in aqueous solutions. Additionally, its effects can be unpredictable, making it difficult to control the outcome of an experiment.

Future Directions

There are a number of potential future directions for the use of 5-Aminopiperidin-2-one hydrochloride. It could be used in the development of new drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used in the development of new treatments for depression and anxiety. Additionally, it could be used in the development of new treatments for inflammation and pain. Finally, it could be used in the development of new treatments for cancer, as well as in the development of new treatments for other diseases.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-aminopiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLLOJCPFYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677628
Record name 5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235440-18-2, 154148-70-6
Record name 2-Piperidinone, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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